tert-Amyl peroxy 2-ethylhexyl carbonate

Übersicht

Beschreibung

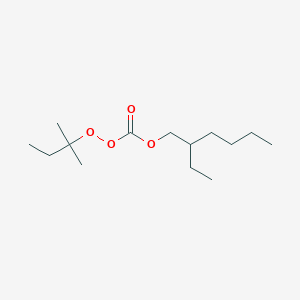

Tert-Amyl peroxy 2-ethylhexyl carbonate is a useful research compound. Its molecular formula is C14H28O4 and its molecular weight is 260.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-Amyl peroxy 2-ethylhexyl carbonate (TAPEC) is an organic peroxide with the chemical formula CHO and a molecular weight of approximately 260.37 g/mol. This compound is primarily utilized in industrial applications, particularly as an initiator in polymerization processes. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, including its potential uses in pharmaceuticals and materials science.

TAPEC is characterized as a colorless liquid that is flammable and irritant. It falls under the category of organic peroxides, which are known for their thermal sensitivity and potential hazards during handling and storage. The self-accelerating decomposition temperature (SADT) for TAPEC has been reported to be approximately 55 °C, indicating a significant risk of thermal decomposition under certain conditions .

Biological Activity Overview

The biological activity of TAPEC has been explored primarily in the context of its reactivity and potential toxicity. Research indicates that organic peroxides, including TAPEC, can generate free radicals upon decomposition, leading to oxidative stress in biological systems. This section summarizes key findings related to the biological effects of TAPEC.

1. Oxidative Stress Induction

Organic peroxides are known to induce oxidative stress by generating reactive oxygen species (ROS). A study examining various organic peroxides found that TAPEC could significantly increase ROS levels in cultured cells, leading to cellular damage and apoptosis . The mechanism involves the cleavage of the peroxide bond, resulting in the formation of free radicals.

2. Cytotoxicity

Cytotoxic effects have been documented in studies where TAPEC was applied to different cell lines. The compound exhibited dose-dependent cytotoxicity, with higher concentrations leading to increased cell death . This effect is attributed to both oxidative damage and direct interaction with cellular components.

3. Thermal Stability and Safety

The thermal stability of TAPEC is a critical factor influencing its biological activity. Research has shown that upon heating, TAPEC can decompose violently, producing harmful gases . This property necessitates careful handling and storage protocols to mitigate risks associated with exposure.

Data Table: Summary of Biological Activities

| Property | Observation |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 260.37 g/mol |

| SADT | 55 °C |

| Cytotoxicity | Dose-dependent; induces apoptosis |

| ROS Generation | Significant increase in oxidative stress |

| Flammability | Yes; classified as flammable |

| Irritant Status | Yes; causes irritation upon contact |

Case Study 1: Thermal Hazard Assessment

A comprehensive study conducted on the thermal hazards associated with TAPEC highlighted its instability at elevated temperatures. The research employed both theoretical calculations and experimental methods to assess its decomposition characteristics . Key findings included:

- Activation Energy : The activation energy for decomposition was calculated to be 156.16 kJ/mol.

- Self-Accelerated Decomposition Temperature (SADT) : The SADT was determined to be 55 °C, emphasizing the need for stringent storage conditions.

Case Study 2: Cytotoxicity Evaluation

In vitro studies on various cell lines demonstrated that exposure to TAPEC resulted in significant cytotoxic effects. The concentration-dependent response indicated that lower concentrations were less harmful, while higher concentrations led to substantial cell death due to oxidative stress .

Wissenschaftliche Forschungsanwendungen

Polymerization Initiator

Tert-Amyl peroxy 2-ethylhexyl carbonate is widely used as an initiator in the polymerization of various monomers, particularly styrene and acrylates. Its effectiveness is attributed to its ability to generate free radicals upon thermal decomposition, facilitating the polymerization process.

Typical Applications :

- Styrene Polymerization : Employed in both bulk and suspension processes, it enhances polymerization rates and reduces residual monomer levels in the final product .

- Acrylate and Methacrylate Polymerization : Used as an initiator for the solution (co)polymerization of acrylates and methacrylates at elevated temperatures (100°C to 170°C) .

Crosslinking Agent

In addition to its role as a polymerization initiator, this compound serves as a crosslinking agent for various elastomers. It is particularly effective in applications requiring high thermal stability and mechanical strength.

Crosslinking Applications :

- Polyolefin Elastomers : Recommended for crosslinking polyolefin elastomer copolymer films used in photovoltaic devices, enhancing their durability and performance under high temperatures .

- Thermosetting Resins : Utilized in curing unsaturated polyester resins, contributing to the production of composite materials with superior mechanical properties .

Case Study 1: Photovoltaic Devices

In a study focused on photovoltaic devices, this compound was used to crosslink polyolefin films. The results indicated significant improvements in thermal stability and mechanical performance compared to non-crosslinked films, making it suitable for outdoor applications where durability is critical .

Case Study 2: Styrene Polymerization Efficiency

Research demonstrated that using this compound as an initiator in styrene polymerization resulted in faster reaction rates and lower residual styrene content. This efficiency is particularly beneficial in industries aiming for high-purity products with minimal environmental impact .

Safety Considerations

As an organic peroxide, this compound poses certain hazards:

- Flammability : Classified as flammable; proper storage and handling are essential.

- Irritant Properties : Can cause irritation upon contact with skin or eyes; appropriate safety measures should be taken during use .

Eigenschaften

IUPAC Name |

2-ethylhexyl 2-methylbutan-2-yloxy carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O4/c1-6-9-10-12(7-2)11-16-13(15)17-18-14(4,5)8-3/h12H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCRKQHJUYBQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)OOC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867952 | |

| Record name | Tert-Amyl peroxy 2-ethylhexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylpropyl) O-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

70833-40-8 | |

| Record name | Tert-Amyl peroxy 2-ethylhexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70833-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amyl peroxy 2-ethylhexyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070833408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylpropyl) O-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tert-Amyl peroxy 2-ethylhexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-ethylhexyl) O,O-tert-pentyl peroxycarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYL PEROXY 2-ETHYLHEXYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSM59Z1B9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.